

Berberine Ursodeoxycholate: A Technical Guide to Cellular Signaling Pathways

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Compound of Interest

Compound Name: Berberine Ursodeoxycholate

CAS No.: 1868138-66-2

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Abstract

Berberine Ursodeoxycholate (BUD), also known as HTD1801, is a novel, first-in-class new molecular entity synthesized as an ionic salt of berberine and ursodeoxycholic acid (UDCA).[1][2][3] This compound is an orally delivered, gut-liver anti-inflammatory metabolic modulator under investigation for a range of metabolic and liver diseases, including type 2 diabetes (T2D), metabolic dysfunction-associated steatohepatitis (MASH), and primary sclerosing cholangitis (PSC).[4][5][6] BUD leverages the synergistic effects of its constituent moieties to exert a dual mechanism of action, primarily through the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[1][2][3][5][7] This technical guide provides an in-depth overview of the cellular signaling pathways modulated by **Berberine Ursodeoxycholate**, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the molecular cascades.

Introduction

Berberine, an isoquinoline alkaloid, has been recognized for its therapeutic properties in metabolic and cardiovascular disorders, while ursodeoxycholic acid, a secondary bile acid, is known for its hepatoprotective effects.[5][8] The combination of these two molecules into a single ionic salt, **Berberine Ursodeoxycholate**, is designed to offer a comprehensive treatment for complex metabolic diseases by addressing both metabolic dysregulation and inflammation.[4][5] Preclinical and clinical studies have demonstrated BUD's potential to improve glycemic control, lipid profiles, and liver health.[4][9][10]

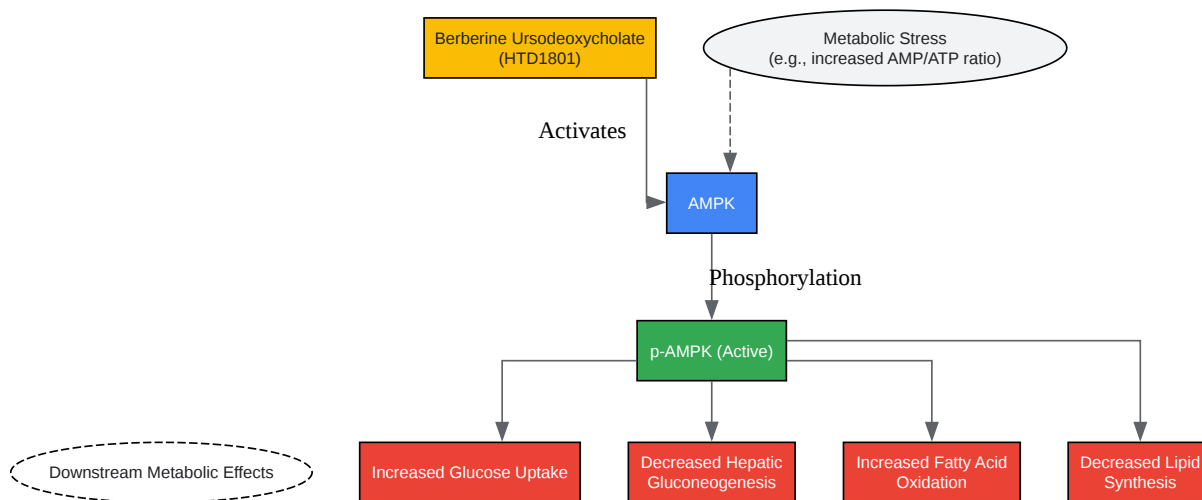
Core Cellular Signaling Pathways

The primary therapeutic effects of **Berberine Ursodeoxycholate** are attributed to its modulation of two key cellular signaling pathways:

- **AMP-Activated Protein Kinase (AMPK) Pathway Activation:** As a central regulator of cellular energy homeostasis, the activation of AMPK by BUD promotes glucose and fatty acid uptake and oxidation, leading to improved insulin sensitivity and reduced hepatic glucose production.[5][11]
- **NLRP3 Inflammasome Inhibition:** By inhibiting the NLRP3 inflammasome, BUD mitigates inflammation, a key driver in the pathogenesis of many metabolic and liver diseases.[1][2][3][5][7]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The activation of AMPK by **Berberine Ursodeoxycholate** is a cornerstone of its metabolic benefits. This pathway is a critical sensor of cellular energy status.

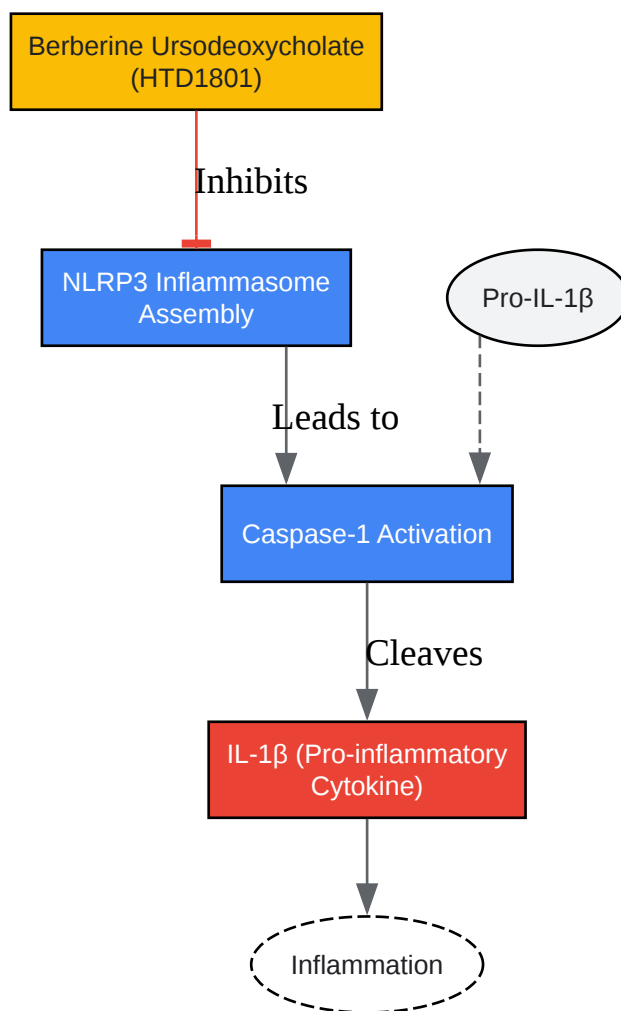


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AMPK Signaling Pathway Activation by BUD.

NLRP3 Inflammasome Signaling Pathway

Berberine Ursodeoxycholate's anti-inflammatory effects are mediated through the inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response.



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NLRP3 Inflammasome Inhibition by BUD.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **Berberine Ursodeoxycholate**.

Table 1: Preclinical Efficacy of BUD in a MASH/Dyslipidemia Hamster Model[4][9]

| Parameter | Model Control | BUD Treatment (Low Dose) | BUD Treatment (High Dose) |
|-------------------------|--------------------------|--------------------------|-------------------------------|
| Liver Histology | | | |
| Fibrosis Score | Significant Fibrosis | Significant Reduction | Approximated Normal Control |
| Steatosis | Significant Steatosis | Improvement | Approximated Normal Control |
| Inflammation | Significant Inflammation | Improvement | Approximated Normal Control |
| Ballooning | Significant Ballooning | Improvement | Almost No Residual Ballooning |
| Serum Biomarkers | | | |
| ALT | Elevated | Reduced | Significantly Reduced |
| AST | Elevated | Reduced | Significantly Reduced |
| Total Bilirubin | Elevated | Reduced | Significantly Reduced |
| LDL-C | Elevated | Reduced | Significantly Reduced |
| Total Cholesterol | Elevated | Reduced | Significantly Reduced |

Table 2: Clinical Efficacy of BUD in Patients with Type 2 Diabetes (12-Week, Phase 2 Study)[10]

| Parameter | Placebo | BUD 500 mg BID | BUD 1000 mg BID |
|-----------------------------------|-----------------------|-----------------------|-----------------------|
| Glycemic Control | | | |
| Change in HbA1c | - | -0.4% (p=0.04) | -0.7% (p<0.001) |
| Change in FPG (mg/dL) | - | -13.0 | -18.4 |
| Cardiometabolic | | | |
| Reduction in Lipids | No Significant Change | No Significant Change | Significant Reduction |
| Hepatic Parameters | | | |
| Reduction in Liver Injury Markers | No Significant Change | No Significant Change | Significant Reduction |

Table 3: Clinical Efficacy of BUD in Patients with Presumed NASH and T2D (18-Week, Phase 2 Study)[11]

| Parameter | Placebo | BUD 1000 mg BID |
|-----------------------------|---------|-----------------|
| Liver Fat Content | | |
| Absolute Change in LFC | -1.9% | -4.8% (p<0.05) |
| Relative Change in LFC | -8.3% | -24.1% (p<0.05) |
| Metabolic Parameters | | |
| Weight Change | -1.0% | -3.5% |
| HbA1c Change | +1.5% | -7.4% |
| ALT Change | -5% | -21% |
| GGT Change | +5% | -29% |
| LDL Cholesterol Change | +0% | -13% |
| Triglycerides Change | +10% | -11% |

Table 4: Pharmacokinetics of BUD in Patients with Hyperlipidemia[1]

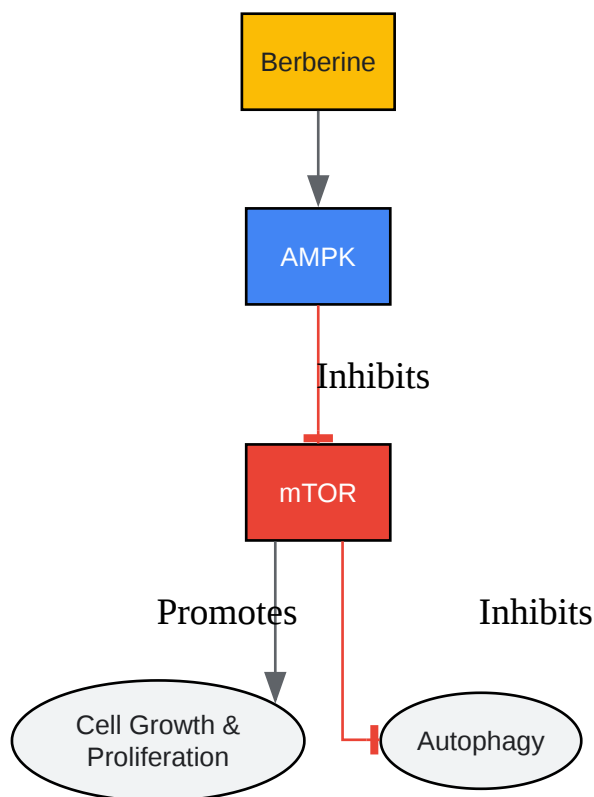
| Parameter | BUD 250 mg | BUD 500 mg | BUD 1000 mg |
|------------------------------|------------|------------|-------------|
| UDCA | | | |
| Tmax (single dose, hours) | ~2.0 | ~3.0 | ~4.0 |
| Tmax (multiple doses, hours) | ~3.0-4.0 | ~3.0-4.0 | ~3.0-4.0 |
| Half-life (hours) | ~3-7 | ~3-7 | ~3-7 |
| Berberine | | | |
| Tmax (single dose, hours) | ~4.0 | ~4.0 | ~4.0 |
| Tmax (multiple doses, hours) | ~4.0 | ~4.0 | ~4.0 |
| Half-life (hours) | ~8-10 | ~8-10 | ~8-10 |

Potential Additional Signaling Pathways (Based on Berberine)

While the effects of **Berberine Ursodeoxycholate** on the following pathways have not been directly reported, extensive research on berberine suggests potential modulation of the mTOR and Wnt/ β -catenin signaling pathways.

mTOR Signaling Pathway

Berberine has been shown to inhibit the mTOR pathway, which is a key regulator of cell growth, proliferation, and metabolism. This inhibition is often linked to the activation of AMPK.

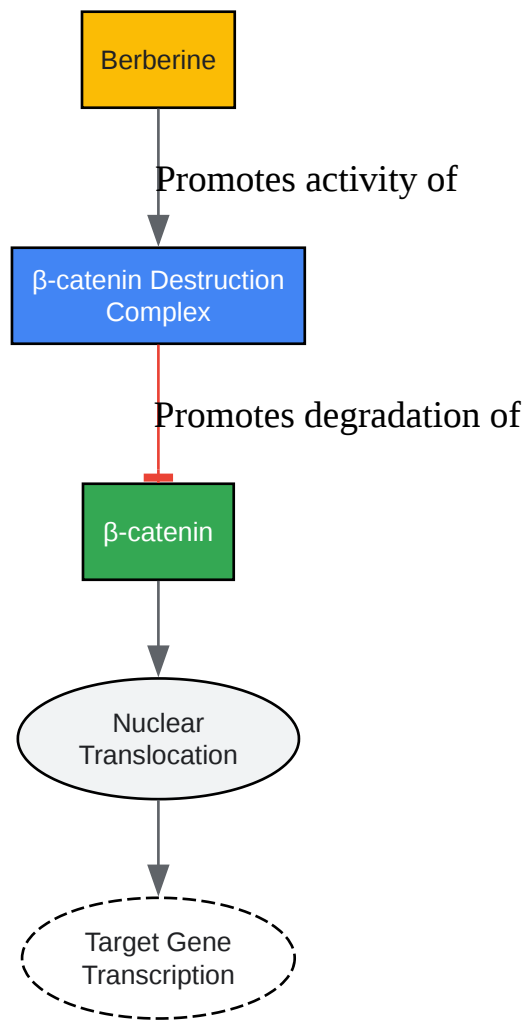


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Potential mTOR Pathway Modulation by Berberine.

Wnt/ β -catenin Signaling Pathway

Studies have indicated that berberine can act as a natural inhibitor of the Wnt/ β -catenin signaling pathway, which is implicated in various cellular processes, including cell proliferation and differentiation.[12]



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Potential Wnt/ β -catenin Pathway Inhibition by Berberine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of **Berberine Ursodeoxycholate**'s effects on its primary signaling pathways.

Western Blot Analysis for AMPK Activation

This protocol is designed to assess the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation.

- Cell Culture and Treatment:

- Culture relevant cell lines (e.g., HepG2 hepatocytes, primary hepatocytes) to 70-80% confluency.
- Treat cells with varying concentrations of **Berberine Ursodeoxycholate** or vehicle control for a specified time course (e.g., 1, 6, 12, 24 hours).
- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.
- SDS-PAGE and Western Blotting:
 - Denature protein samples in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the effect of **Berberine Ursodeoxycholate** on the kinase activity of purified AMPK.

- Reagents and Materials:
 - Purified, active AMPK enzyme.
 - SAMS peptide (a synthetic substrate for AMPK).
 - Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA).
 - ATP.
 - ADP-Glo™ Kinase Assay kit or similar.
- Procedure:
 - Prepare serial dilutions of **Berberine Ursodeoxycholate** in the kinase assay buffer.
 - In a 96-well plate, add the purified AMPK enzyme, SAMS peptide, and the different concentrations of BUD.
 - Initiate the kinase reaction by adding ATP to each well.
 - Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
 - Measure luminescence to determine kinase activity.

NLRP3 Inflammasome Activation Assay (in vitro)

This protocol is used to assess the inhibitory effect of **Berberine Ursodeoxycholate** on NLRP3 inflammasome activation in macrophages.

- Cell Culture and Priming:
 - Culture human or murine macrophages (e.g., THP-1 monocytes differentiated into macrophages with PMA, or bone marrow-derived macrophages).
 - Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
- Treatment and Inflammasome Activation:
 - Pre-treat the primed cells with various concentrations of **Berberine Ursodeoxycholate** or vehicle control for 1 hour.
 - Activate the NLRP3 inflammasome with a known activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for a specified time (e.g., 1-2 hours).
- Sample Collection and Analysis:
 - Collect the cell culture supernatants and lyse the cells.
 - Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
 - Analyze the cell lysates by Western blotting for the presence of cleaved (active) caspase-1 (p20 subunit) and NLRP3.
 - Optionally, assess pyroptosis (inflammatory cell death) by measuring lactate dehydrogenase (LDH) release in the supernatant.

Conclusion

Berberine Ursodeoxycholate is a promising therapeutic agent with a multi-faceted mechanism of action centered on the activation of the AMPK signaling pathway and the inhibition of the NLRP3 inflammasome. This dual action allows it to address both the metabolic and inflammatory drivers of complex diseases like T2D and MASH. The preclinical and clinical data gathered to date provide a strong rationale for its continued development. Further research is warranted to fully elucidate the downstream effects of BUD on other potentially relevant signaling pathways, such as the mTOR and Wnt/β-catenin pathways, to further

understand its complete pharmacological profile. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular mechanisms of this novel therapeutic compound.

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